Sodium (R)-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide
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Overview
Description
Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide is a complex organic compound that features a combination of sulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave irradiation has been reported to improve reaction rates and yields in the synthesis of sulfonamides . Additionally, the combination of calcium triflimide and DABCO has been shown to activate sulfonyl fluorides for nucleophilic addition with amines, providing a diverse set of sulfonamides under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways . The sulfonyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium sulfinates (RSO2Na): These compounds are versatile building blocks for the synthesis of organosulfur compounds and share similar reactivity with sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide.
Trifluoromethyl sulfonyl chloride (CF3SO2Cl): This compound is a useful source for the CF3 radical and is used in similar trifluoromethylation reactions.
Uniqueness
Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide is unique due to its combination of sulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
Molecular Formula |
C11H11F3NNaO6S2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
sodium;methylsulfonyl-[2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide |
InChI |
InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/q;+1/p-1 |
InChI Key |
QICAUCDBOAKDNS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)[N-]S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
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